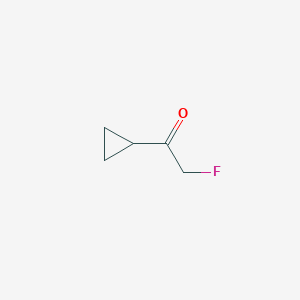

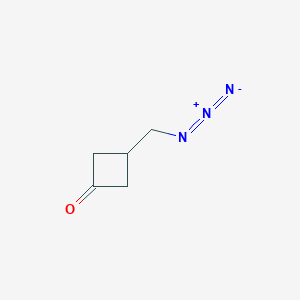

![molecular formula C16H13ClN2O3 B3000895 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2194907-47-4](/img/structure/B3000895.png)

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" is a urea derivative characterized by the presence of a bifuran moiety and a chlorophenyl group. Urea derivatives are known for their wide range of biological activities, including anticancer properties. The bifuran component may contribute to the compound's lipophilicity and potential interactions with biological targets, while the chlorophenyl group could enhance its binding affinity and specificity.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various starting materials and reagents. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines . Another approach involved the synthesis of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents, where 1-isocyanatoadamantane was prepared using diphenylphosphoryl azide . These methods could potentially be adapted for the synthesis of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" by selecting appropriate starting materials and conditions that favor the formation of the bifuran and chlorophenyl moieties.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents like the bifuran and chlorophenyl groups can influence the compound's conformation and electronic properties. Spectroscopic techniques such as NMR, IR, MS, and HRMS are typically used to elucidate the structures of newly synthesized compounds . These techniques would be essential in confirming the structure of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" and ensuring its purity.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their substituents. The papers provided do not directly discuss the chemical reactions of bifuran-containing ureas, but they do mention the synthesis of related compounds and their reactivity. For example, the reactivity of N,N'-disubstituted ureas containing polycyclic fragments was explored, and these compounds were found to be promising as inhibitors of human soluble epoxide hydrolase . The bifuran moiety in "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" could similarly affect its reactivity and potential as a biological inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a bifuran moiety could increase the compound's lipophilicity, potentially affecting its solubility and bioavailability. The chlorophenyl group might contribute to the compound's stability and its affinity for certain biological targets. The papers provided discuss the synthesis and properties of various 1,3-disubstituted ureas, which could serve as a reference for predicting the properties of "1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea" .

properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKBAIHGKVUTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

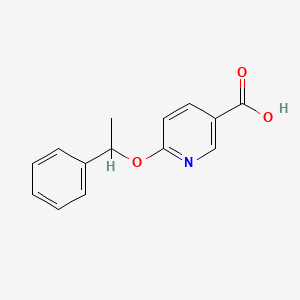

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)

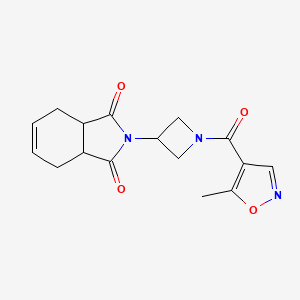

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

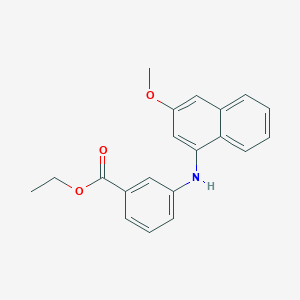

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)